砷酸铝

描述

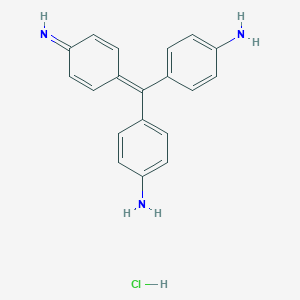

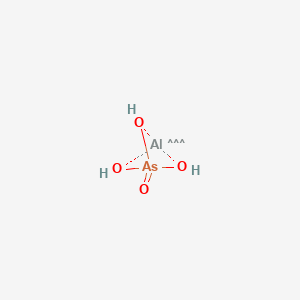

Aluminum arsenate is an inorganic salt consisting of aluminum and arsenic. It most commonly appears as a colorless crystalline solid . The chemical formula, AlAsO4, signifies that it comprises one atom of aluminum (Al), one atom of arsenic (As), and four atoms of oxygen (O) .

Synthesis Analysis

Aluminum arsenate can be synthesized in a laboratory setting through the reaction of aluminum hydroxide (Al(OH)3) with arsenic acid (H3AsO4). This reaction results in the formation of aluminum arsenate and water . Advanced techniques such as Molecular Beam Epitaxy (MBE) and Metalorganic Chemical Vapor Deposition (MOCVD) are used in fabrication .Molecular Structure Analysis

The molecular formula of Aluminum arsenate is AlAsO4. It has an average mass of 165.901 Da and a Monoisotopic mass of 165.882797 Da .Chemical Reactions Analysis

Aluminum arsenate is produced by the reaction between sodium arsenate and a soluble aluminum salt . It adopts the α-quartz-type structure. The high-pressure form has a rutile-type structure in which aluminum and arsenic are six-coordinate .Physical And Chemical Properties Analysis

Aluminum arsenate is a colorless crystalline solid. It has a molar mass of 165.899 g·mol−1, a density of 3.25 g/cm3, and a melting point of 1,000 °C (1,830 °F; 1,270 K). It is insoluble in water .科学研究应用

铀酰和砷酸根在氧化铝表面的共吸附

唐和里德(2009 年)研究了砷酸根水溶液和铀酰离子同时吸附到氧化铝上的过程。他们的研究对于理解砷酸根在氧化铝存在下如何与其他元素相互作用非常重要,这与环境修复系统有关 (唐 & 里德,2009).从地下水中去除砷和氟化物

古兹曼等人(2016 年)探索了使用电凝法(以铝为牺牲阳极)从地下水中去除砷和氟化物。这项研究表明了铝在净化被砷酸盐污染的水中的作用 (古兹曼等人,2016).使用硫酸铝通过混凝工艺去除砷

巴斯坎和帕拉(2010 年)使用硫酸铝从饮用水中去除砷。这证明了铝化合物在增强水处理工艺中的作用 (巴斯坎 & 帕拉,2010).无定形铝和铁氧化物上的砷酸根吸附

戈德伯格和约翰斯顿(2001 年)研究了砷酸根在无定形氧化铝上的吸附。这项研究对于理解砷酸根如何与不同类型的金属氧化物相互作用至关重要 (戈德伯格 & 约翰斯顿,2001).使用铝进行电凝去除砷

弗洛雷斯等人(2013 年)研究了使用电凝法(以铝为牺牲阳极)从地下水中去除砷。这项研究增加了有关铝去除水中污染物的有效性的知识 (弗洛雷斯等人,2013).聚合氯化铝在砷酸根去除中的应用

松井等人(2017 年)评估了聚合氯化铝混凝剂去除砷酸根的效果,突出了铝在先进水处理技术中的作用 (松井等人,2017).砷酸根在氢氧化铝表面上的吸附

徐和卡塔拉诺(2016 年)研究了砷酸根在氢氧化铝多晶型物上的吸附,提供了氢氧化铝与砷酸根相互作用机制的见解 (徐 & 卡塔拉诺,2016).纳米结构硅酸盐介质上砷酸根吸附的机理

张等人(2003 年)探讨了浸渍氧化铝的介质上的砷酸根吸附能力。这项研究有助于理解如何使用铝基材料从水中去除砷酸根 (张等人,2003).无定形氢氧化铝上的砷酸根吸附

安德森等人(1976 年)研究了无定形氢氧化铝上的砷酸根吸附,增加了对铝吸附性能的了解 (安德森等人,1976).砷在氢氧化氧化铝杂化吸附剂上的吸附

佩雷斯等人(2016 年)合成了基于氢氧化氧化铝的杂化聚合物用于砷保留,展示了铝在环境修复中的另一种应用 (佩雷斯等人,2016).

安全和危害

Aluminum arsenate can present severe health risks when humans are exposed to it. Its toxicity stems primarily from the arsenic content. Acute exposure may lead to gastrointestinal distress, including vomiting, abdominal pain, and diarrhea. Chronic exposure can result in more severe health issues, such as nerve damage, skin changes, and an increased risk of certain cancers .

属性

InChI |

InChI=1S/Al.AsH3O4/c;2-1(3,4)5/h;(H3,2,3,4,5) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBIFDJDRCNEMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlAsH3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.925 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 14151030 | |

CAS RN |

13462-91-4 | |

| Record name | Arsenic acid (H3AsO4), aluminum salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)